1-Cyclohexyl-3-hydroxyacetone
Description
1-Cyclohexyl-3-hydroxyacetone is a cyclohexyl-substituted ketone derivative featuring a hydroxyl group at the third carbon position of the acetone backbone. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., cyclohexylacetic acid, cyclohexene derivatives) suggest that its reactivity and physicochemical properties are influenced by the cyclohexyl group’s steric bulk and electron-donating effects .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-cyclohexyl-3-hydroxypropan-2-one |
InChI |
InChI=1S/C9H16O2/c10-7-9(11)6-8-4-2-1-3-5-8/h8,10H,1-7H2 |
InChI Key |
HSSDYGWHUURFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-Cyclohexyl-3-hydroxyacetone and structurally related compounds, based on data from the evidence:
Key Observations:
Functional Group Influence: The hydroxyl and ketone groups in this compound enhance its polarity compared to non-polar analogs like hexylcyclohexane. However, its cyclohexyl group reduces water solubility, similar to cyclohexylacetic acid . Carboxylic acid derivatives (e.g., cyclohexylacetic acid) exhibit higher acidity and hydrogen-bonding capacity, making them more reactive in aqueous environments compared to ketones or esters .
Lipophilicity and Bioavailability: Nitrosoureas discussed in and highlight the critical role of lipophilicity (octanol/water coefficients) in drug delivery. Highly lipophilic compounds like hexylcyclohexane (logP ~6.5) are unsuitable for systemic drug delivery but valuable in industrial applications .
Synthetic Utility :
- Cyclohexene derivatives (e.g., 3-cyclohexene-1-carboxylic acid) are precursors for heterocyclic synthesis due to their reactive double bonds . In contrast, this compound’s hydroxyl-ketone system may enable aldol condensation or chiral resolution processes, though direct evidence is lacking.
Biological Activity :
- While nitrosoureas () rely on alkylating and carbamoylating activities for anticancer effects, this compound’s bioactivity (if any) would depend on its ability to interact with enzymes or receptors via its hydroxyl and ketone groups.
Preparation Methods
Acylation of Hexahydrobenzoic Acid
The foundational step involves converting hexahydrobenzoic acid to cyclohexanecarbonyl chloride using phosphorus trichloride (PCl₃). Patent data specifies a 1.8–2.2:1 weight ratio of hexahydrobenzoic acid to PCl₃, with reaction temperatures maintained at 33–37°C for 4 hours. Lower ratios (1.8:1) reduce excess reagent costs, while higher ratios (2.2:1) improve acyl chloride yields by 12–15%. Post-reaction inorganic layers are removed via phase separation, achieving >98% purity in the organic phase.
Friedel-Crafts Acylation with Benzene
Cyclohexanecarbonyl chloride undergoes electrophilic substitution with benzene in the presence of AlCl₃ (9:3:3.26 benzene/AlCl₃/acyl chloride ratio). Cooling to 5–10°C minimizes side reactions, while maintaining temperatures at 13–17°C during the 2.5-hour reaction ensures 89–93% conversion. The resultant AlCl₃ complex is hydrolyzed using 1.5–2.5% HCl, with pH adjustment (>5) critical for preventing emulsion formation during benzene distillation.
Chlorination and Hydrolysis Mechanisms
Selective Chlorination at Cyclohexyl Position
Chlorine gas is introduced at 58–62°C to the cyclohexyl phenyl ketone substrate, achieving 1-position selectivity via radical stabilization. Patent embodiments demonstrate 94–97% monochlorination efficiency, with dichlorinated byproducts kept below 3% through precise temperature control. Tail gas scrubbing with alkaline solutions mitigates environmental HCl emissions.
Alkaline Hydrolysis to Hydroxyketone
The chlorinated intermediate reacts with sodium hydroxide (1:0.95–1.10 ratio) at ambient temperatures, yielding 1-hydroxycyclohexyl phenyl ketone crude product. Toluene extraction recovers 88–91% of the product, with residual Al³⁺ ions reduced to <50 ppm through multi-stage washing.
Refining and Crystallization Techniques
Vacuum Distillation Under Reduced Pressure
Short-path distillation at 0.5–1.0 kPa separates the hydroxyketone from high-boiling impurities. Embodiment 3 reports a 76°C cut point, yielding 99.2% purity with <0.1% residual toluene.
Recrystallization in Petroleum Ether
Crude product dissolution in petroleum ether (40–60°C) followed by slow cooling to −5°C produces needle-like crystals. Centrifugation at 3,000 rpm removes mother liquor, with final drying at 50°C under nitrogen achieving 99.7% purity. Solvent recovery systems reuse 92–95% of petroleum ether, reducing raw material costs by 18%.
Comparative Analysis of Patent Embodiments
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Acylation Temp (°C) | 33 | 37 | 35 |
| PCl₃ Ratio | 1.8:1 | 2.2:1 | 2.0:1 |
| Hydrolysis HCl (%) | 1.5 | 2.5 | 2.0 |
| Crystallization Yield | 78% | 82% | 85% |
| Final Purity | 99.4% | 99.1% | 99.7% |
Embodiment 3’s balanced parameters demonstrate optimal efficiency, suggesting industrial scalability. The 2.0:1 PCl₃ ratio minimizes reagent waste while maintaining reaction kinetics.
Challenges in Process Scale-Up
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
